![molecular formula C16H19ClN4O2S B2906966 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide CAS No. 1046796-71-7](/img/structure/B2906966.png)
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide, also known as AC-42, is a small molecule compound that has been studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide involves its ability to modulate the activity of certain ion channels in the nervous system. Specifically, 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation, and the Nav1.7 ion channel, which is involved in the transmission of pain signals. 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels in the nervous system, which may contribute to its potential therapeutic effects in neuropathic pain. 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of studying 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide in the laboratory is that it is a small molecule compound that can be easily synthesized and purified. This allows for the production of large quantities of the compound for use in experiments. However, one limitation of studying 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide is that its effects may be specific to certain ion channels and may not be applicable to other diseases or conditions.
Future Directions
There are several future directions for the study of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease and neuropathic pain. Another direction is to study its effects on other ion channels and in other disease models. Additionally, the development of more potent and selective derivatives of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of N-(3-chlorophenyl)acetamide with thionyl chloride to form N-(3-chlorophenyl)acetyl chloride. This is then reacted with 1-allyl-piperazine-2,3-dione to form the intermediate product, 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide. This intermediate product is then purified to obtain the final product, 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide.
Scientific Research Applications
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory effects in the brain and has been studied for its potential use in the treatment of Alzheimer's disease. 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of certain ion channels in the nervous system.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-2-6-19-16(24)21-8-7-18-15(23)13(21)10-14(22)20-12-5-3-4-11(17)9-12/h2-5,9,13H,1,6-8,10H2,(H,18,23)(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBHVEMOHMCKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCNC(=O)C1CC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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